4-bromo-3-ethynyl-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-3-ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and an ethynyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethynyl-1-methyl-1H-pyrazole typically involves the bromination of 3-ethynyl-1-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethynyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions. The reactions are performed in the presence of a base such as triethylamine or potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products include various substituted alkynes and aryl-alkynes.
Scientific Research Applications
4-Bromo-3-ethynyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethynyl-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and ethynyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethynyl group.
3-Ethynyl-1-methyl-1H-pyrazole: Similar structure but lacks the bromine atom.
4-Bromo-3-methyl-1H-pyrazole: Similar structure but lacks the ethynyl group.
Uniqueness
4-Bromo-3-ethynyl-1-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethynyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-3-ethynyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTICNZNVAPEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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